molecular formula C13H9N3OS B5862160 N-1,3-benzothiazol-2-ylisonicotinamide

N-1,3-benzothiazol-2-ylisonicotinamide

Cat. No.: B5862160
M. Wt: 255.30 g/mol
InChI Key: BHJQKJNYJSCDNW-UHFFFAOYSA-N
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Description

N-1,3-benzothiazol-2-ylisonicotinamide is a useful research compound. Its molecular formula is C13H9N3OS and its molecular weight is 255.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 255.04663309 g/mol and the complexity rating of the compound is 307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

Benzothiazole derivatives, including “N-1,3-benzothiazol-2-ylisonicotinamide”, have been associated with diverse biological activities, suggesting their potential for further exploration in the field of medicinal chemistry . Future research could focus on the development of new and different antimicrobial drugs, in particular acting against E. faecalis .

Mechanism of Action

Target of Action

N-(1,3-benzothiazol-2-yl)pyridine-4-carboxamide, also known as CBMicro_015148 or N-1,3-benzothiazol-2-ylisonicotinamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis , suggesting that this compound may target enzymes or proteins essential for the survival of this bacterium.

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . The compound’s interaction with its targets could result in changes that inhibit the growth or survival of the bacteria.

Biochemical Pathways

tuberculosis .

Result of Action

The result of the compound’s action would likely be the inhibition of M. tuberculosis growth or survival, given its potential anti-tubercular activity . This could lead to a decrease in the bacterial load in infected individuals.

Biochemical Analysis

Biochemical Properties

N-(1,3-benzothiazol-2-yl)pyridine-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as acetylcholinesterase and carbonic anhydrase . These interactions are primarily mediated through binding to the active sites of these enzymes, leading to inhibition of their catalytic activity. Additionally, N-(1,3-benzothiazol-2-yl)pyridine-4-carboxamide can form complexes with metal ions, further modulating its biochemical activity .

Cellular Effects

N-(1,3-benzothiazol-2-yl)pyridine-4-carboxamide exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis . In cancer cells, N-(1,3-benzothiazol-2-yl)pyridine-4-carboxamide has been reported to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . Moreover, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of N-(1,3-benzothiazol-2-yl)pyridine-4-carboxamide involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it inhibits enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, N-(1,3-benzothiazol-2-yl)pyridine-4-carboxamide can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in the expression of target genes, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1,3-benzothiazol-2-yl)pyridine-4-carboxamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, affecting its biochemical activity . Long-term studies have shown that N-(1,3-benzothiazol-2-yl)pyridine-4-carboxamide can induce sustained changes in cellular function, such as prolonged inhibition of enzyme activity and persistent alterations in gene expression .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3OS/c17-12(9-5-7-14-8-6-9)16-13-15-10-3-1-2-4-11(10)18-13/h1-8H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJQKJNYJSCDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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